molecular formula C19H22ClN5O2 B2547287 (4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone CAS No. 1909675-10-0

(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Cat. No. B2547287
CAS RN: 1909675-10-0
M. Wt: 387.87
InChI Key: LIWPRYVWTNJDOL-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.

Scientific Research Applications

Imaging for Parkinson's Disease

One study focused on the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. This compound was synthesized from its precursor with a high radiochemical yield and purity, indicating its potential for aiding in the diagnosis and study of Parkinson's disease (Wang et al., 2017).

Anticancer and Antituberculosis Studies

Another study synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone to evaluate their anticancer and antituberculosis activities. Some compounds showed significant activity against human breast cancer cell lines and M. tb h37Rv, indicating their potential as therapeutic agents (Mallikarjuna et al., 2014).

Molecular Interactions

Research into the molecular interaction of similar compounds with the CB1 cannabinoid receptor highlighted their potential in understanding receptor binding and activity modulation, which could be beneficial in designing new therapeutic agents (Shim et al., 2002).

Antimicrobial Activities

Several studies synthesized new derivatives to assess their antimicrobial activities. For example, novel 1,2,4-triazole derivatives exhibited good or moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobials (Bektaş et al., 2007).

Structural and Synthesis Studies

Additional research focused on the synthesis, structural exploration, and activity evaluation of compounds with similar structures. This includes studies on novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the versatility and potential applications of these compounds in various fields of medicinal chemistry (Bhat et al., 2018).

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-15-2-1-3-16(12-15)23-4-6-25(7-5-23)19(26)17-13-18(22-14-21-17)24-8-10-27-11-9-24/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWPRYVWTNJDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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